1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Overview
Description
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol is a chemical compound with the molecular formula C8H18N4O2. It is known for its unique structure, which includes two imidazole rings fused together.
Preparation Methods
The synthesis of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol can be compared with similar compounds such as:
1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5-dione: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
1,3,4,6-Tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: Another structurally related compound with distinct applications and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various specialized applications .
Properties
IUPAC Name |
1,3,4,6-tetramethyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-8,13-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOIQMEBIVIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1O)C)N(C(N2C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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